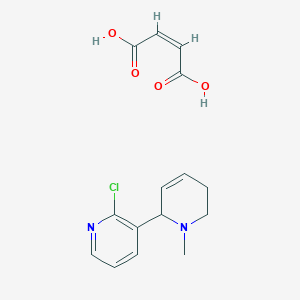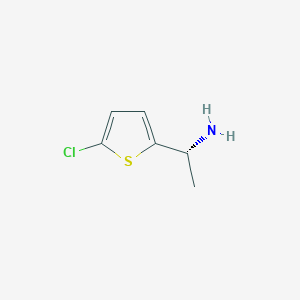
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-N-Methyl-Cysteine(Methoxybenzyl)-OH: is a derivative of cysteine, an amino acid that contains a thiol group. This compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection of functional groups during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions:
Protection of Cysteine: The thiol group of cysteine is protected using a methoxybenzyl group. This is typically done by reacting cysteine with methoxybenzyl chloride in the presence of a base such as sodium hydroxide.
N-Methylation: The amino group of cysteine is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Boc Protection: The amino group is then protected with a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting the N-methylated cysteine with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of Boc-N-Methyl-Cysteine(Methoxybenzyl)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and rigorous purification processes such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The methoxybenzyl group can be selectively removed under acidic conditions, allowing for further functionalization of the thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) in the presence of scavengers like anisole.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiol groups.
Substitution: Deprotected thiol groups ready for further functionalization.
科学研究应用
Chemistry:
- Used in peptide synthesis as a building block due to its protective groups.
- Acts as a precursor for the synthesis of more complex molecules.
Biology:
- Studied for its role in protein folding and stability due to the presence of the thiol group.
- Used in the study of redox biology and thiol-disulfide exchange reactions.
Medicine:
- Investigated for its potential in drug delivery systems where selective deprotection is required.
- Explored for its antioxidant properties due to the thiol group.
Industry:
- Utilized in the synthesis of specialty chemicals and pharmaceuticals.
- Employed in the production of peptide-based materials and coatings.
作用机制
Molecular Targets and Pathways:
- The thiol group in Boc-N-Methyl-Cysteine(Methoxybenzyl)-OH can interact with various biological molecules, forming disulfide bonds with cysteine residues in proteins.
- The compound can act as a reducing agent, participating in redox reactions that are crucial for maintaining cellular homeostasis.
相似化合物的比较
Boc-Cysteine-OH: Lacks the N-methyl and methoxybenzyl groups, making it less selective in peptide synthesis.
Boc-N-Methyl-Cysteine-OH: Lacks the methoxybenzyl group, offering fewer options for selective deprotection.
Boc-Cysteine(Methoxybenzyl)-OH: Lacks the N-methyl group, which can affect the compound’s reactivity and selectivity.
Uniqueness:
- The combination of Boc, N-methyl, and methoxybenzyl groups in Boc-N-Methyl-Cysteine(Methoxybenzyl)-OH provides unique selectivity and reactivity, making it highly valuable in peptide synthesis and other chemical applications.
属性
分子式 |
C17H25NO5S |
|---|---|
分子量 |
355.5 g/mol |
IUPAC 名称 |
(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C17H25NO5S/c1-17(2,3)23-16(21)18(4)14(15(19)20)11-24-10-12-6-8-13(22-5)9-7-12/h6-9,14H,10-11H2,1-5H3,(H,19,20)/t14-/m0/s1 |
InChI 键 |
AXYOXUYJDMPEEX-AWEZNQCLSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CSCC1=CC=C(C=C1)OC)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C(CSCC1=CC=C(C=C1)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid](/img/structure/B13153454.png)


![N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)
![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13153499.png)






![ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate](/img/structure/B13153526.png)

![4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13153546.png)
